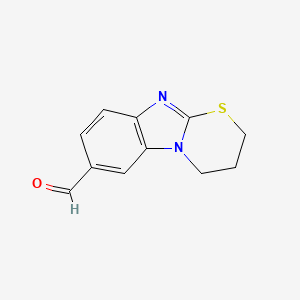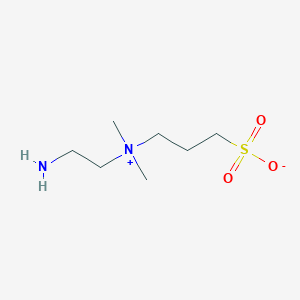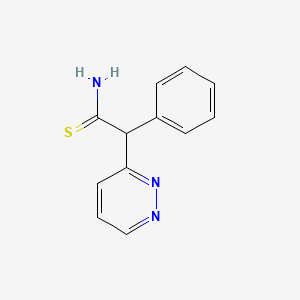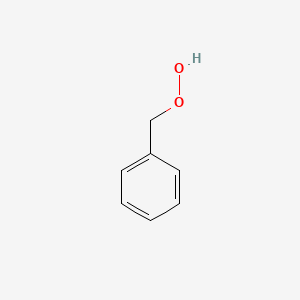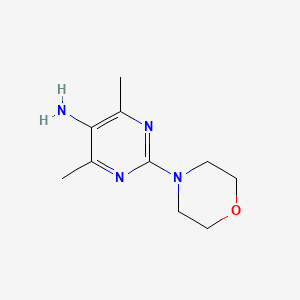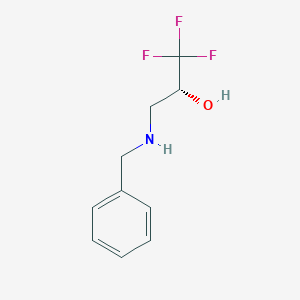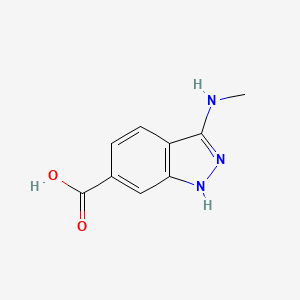
4-benzyltetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyltetrahydro-2H-pyran-4-ol is an organic compound featuring a tetrahydropyran ring substituted with a benzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyltetrahydro-2H-pyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or phosphomolybdic acid can be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzyl-tetrahydro-pyran-4-one.
Reduction: 4-Methyl-tetrahydro-pyran-4-ol.
Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.
Scientific Research Applications
4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the benzyl and hydroxyl substitutions.
4-Hydroxytetrahydropyran: Similar structure but lacks the benzyl group.
Benzyl alcohol: Contains the benzyl group but lacks the tetrahydropyran ring.
Uniqueness: 4-benzyltetrahydro-2H-pyran-4-ol is unique due to the combination of the tetrahydropyran ring, benzyl group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-benzyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
YMOSGXFSQLWKED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)

